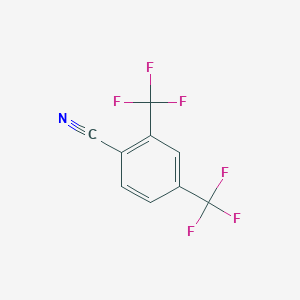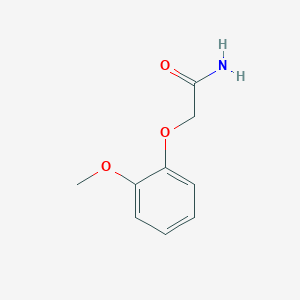![molecular formula C18H21NO2 B070535 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin CAS No. 171615-15-9](/img/structure/B70535.png)
2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin, also known as THIQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. THIQ is a heterocyclic compound that consists of a quinolizine ring fused to a coumarin ring, and it possesses an isopropyl group at the 8 position of the quinolizine ring.
Mechanism of Action
2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin acts as a selective agonist for KOR, and its binding to KOR results in the activation of the G protein-coupled signaling pathway. This activation leads to the inhibition of adenylyl cyclase and the subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. The decrease in cAMP levels results in the modulation of ion channels and the release of neurotransmitters, which ultimately leads to the observed physiological effects of 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin.
Biochemical and Physiological Effects:
2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin has been shown to induce analgesia, anti-stress effects, and sedation in animal models. Additionally, 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin has been shown to have anti-inflammatory effects and can modulate the immune response. 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin has also been shown to have potential applications in the treatment of drug addiction, as it can reduce drug-seeking behavior in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin in lab experiments is its high affinity for KOR, which allows for the selective activation of this receptor. Additionally, 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin is stable and can be easily synthesized in large quantities. However, one limitation of using 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin is its potential for off-target effects, as it may bind to other receptors in addition to KOR.
Future Directions
There are several potential future directions for the use of 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin in scientific research. One potential direction is the development of 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin-based therapeutics for the treatment of pain, stress-related disorders, and drug addiction. Additionally, 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin could be used as a tool for the study of KOR signaling pathways and the development of new KOR-targeted drugs. Finally, the potential off-target effects of 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin could be further investigated to better understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin involves the condensation of 2-methyl-1,2,3,4-tetrahydroquinoline with 3-acetyl-4-hydroxycoumarin in the presence of a Lewis acid catalyst. This reaction yields 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin as a yellow crystalline solid with a melting point of 198-200°C.
Scientific Research Applications
2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin has been used in various scientific research studies due to its ability to bind to and activate the kappa opioid receptor (KOR). KOR is a G protein-coupled receptor that is involved in the modulation of pain perception, stress response, and drug addiction. 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin has been shown to have a high affinity for KOR and can induce analgesia and anti-stress effects in animal models.
properties
CAS RN |
171615-15-9 |
|---|---|
Product Name |
2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin |
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
6-propan-2-yl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one |
InChI |
InChI=1S/C18H21NO2/c1-11(2)14-10-16(20)21-18-13-6-4-8-19-7-3-5-12(17(13)19)9-15(14)18/h9-11H,3-8H2,1-2H3 |
InChI Key |
WWZVTLIQPPVZEL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=O)OC2=C1C=C3CCCN4C3=C2CCC4 |
Canonical SMILES |
CC(C)C1=CC(=O)OC2=C1C=C3CCCN4C3=C2CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol](/img/structure/B70452.png)
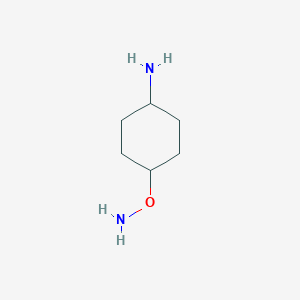
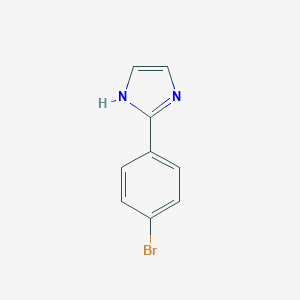
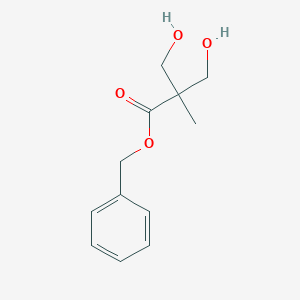

![1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI)](/img/structure/B70467.png)
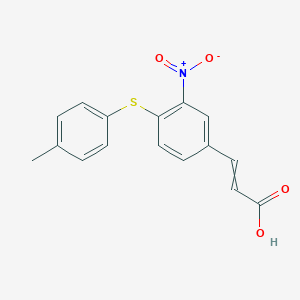



![4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B70477.png)
